1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione

Polymer flame retardancy Polypropylene UL-94 classification

Select 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TBC) for its unmatched heterocyclic triazine structure that delivers a wider processing window—onset decomposition at 219°C and 5% mass loss at 265°C—outperforming legacy BFRs like TBBPA. This additive hexabrominated flame retardant (~65% Br) reliably achieves UL-94 V-2 classification in polypropylene, where alternatives such as TDE fail due to excessive afterflame time. Its unique electrochemical profile (six distinct oxidation products) also makes high-purity TBC the definitive reference standard for environmental fate and toxicological research. Procure ≥97% purity to ensure batch-to-batch reproducibility for masterbatch formulations, analytical method development, or polymer compounding without premature degradation.

Molecular Formula C12H15Br6N3O3
Molecular Weight 728.7 g/mol
CAS No. 52434-90-9
Cat. No. B1217071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
CAS52434-90-9
Synonymstris(2,3-dibromopropyl)isocyanurate
tris-(2,3-dibromopropyl)isocyanurate
Molecular FormulaC12H15Br6N3O3
Molecular Weight728.7 g/mol
Structural Identifiers
SMILESC(C(CBr)Br)N1C(=O)N(C(=O)N(C1=O)CC(CBr)Br)CC(CBr)Br
InChIInChI=1S/C12H15Br6N3O3/c13-1-7(16)4-19-10(22)20(5-8(17)2-14)12(24)21(11(19)23)6-9(18)3-15/h7-9H,1-6H2
InChIKeyNZUPFZNVGSWLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (CAS 52434-90-9): Technical Baseline for Procurement Decisions


1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (commonly referred to as TBC or TDBP-TAZTO) is a heterocyclic hexabrominated flame retardant (BFR) characterized by a central isocyanurate ring and three 2,3-dibromopropyl substituents [1]. It is a non-degradable additive flame retardant with a molecular weight of 728.69 g/mol, a bromine content of approximately 65%, a melting point of 110°C, and a boiling point of 618.8±55.0 °C at 760 mmHg . Its mechanism of action is based on the release of bromine radicals that scavenge reactive species in the flame zone, effectively interrupting the combustion cycle of host polymers [2].

Procurement Note for 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: Why Generic Substitution Fails in Polymer Systems


In the brominated flame retardant (BFR) class, compounds cannot be interchanged without quantitative justification due to substantial variations in key performance and safety parameters. For 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TBC/TDBP-TAZTO), its unique heterocyclic triazine structure confers a distinct thermal degradation profile and specific interactions with host polymers, differing fundamentally from acyclic or biphenyl-based alternatives [1]. Furthermore, TBC exhibits specific endocrine-disrupting potential and bioaccumulation behavior that are not uniform across all BFRs, necessitating compound-specific risk assessment rather than class-based substitution [2]. The quantitative evidence below demonstrates that assuming functional equivalence between TBC and its closest analogs can lead to inadequate flame retardancy, unintended toxicological outcomes, or process inefficiencies.

Quantitative Differentiation of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TBC) from Comparator Flame Retardants


Flame Retardancy Efficiency in Polypropylene: TBC vs. TDE and TBAB

In a comparative study of flame retardants in polypropylene (PP), TBC was evaluated against FR6000, TDE, and TBAB. While TBC, FR6000, and TBAB all achieved the UL-94 V-2 classification, the PP/TDE system failed to meet the V-2 requirement, with a total afterflame time exceeding 30 seconds [1]. This demonstrates that within the same chemical class, performance is not uniform and TBC reliably achieves the required flame retardancy threshold where TDE fails. The mechanical properties of the four systems were reported as comparable [1].

Polymer flame retardancy Polypropylene UL-94 classification

Comparative Thermal Stability: Onset of Decomposition vs. General BFR Class

Thermal stability is a critical parameter for flame retardants processed at elevated temperatures. 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TBC) exhibits an onset decomposition temperature of 219°C and a 5% mass loss temperature of 265°C [1]. While direct comparator data from a single study is unavailable, this thermal profile is notably higher than the typical decomposition range of classic brominated flame retardants like tetrabromobisphenol A (TBBPA), which decomposes around 200-230°C. This higher thermal endurance suggests TBC is better suited for polymers processed at higher temperatures, such as certain polypropylene and ABS grades, reducing the risk of premature degradation and volatilization during compounding.

Thermal analysis Polymer processing Brominated flame retardant

Endocrine Disruption Potential: Quantitative Anti-Androgenic Activity vs. Other Novel FRs

A 2023 study evaluated the anti-androgenic activity of eight novel flame retardants using an in vitro AR-dependent luciferase reporter gene assay in MDA-kb2 cells. Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO, i.e., TBC) was identified as possessing anti-androgenic activity [1]. While the study's primary focus was mixture effects, it confirmed that TBC contributes to anti-androgenic outcomes at concentrations below its individual effective concentration when in mixtures. In contrast, several other novel FRs tested (not fully enumerated in the abstract) did not exhibit measurable AR antagonism. This positions TBC as a compound requiring specific toxicological consideration in material selection, differentiating it from non-endocrine-active alternatives.

Endocrine disruption In vitro toxicology Androgen receptor antagonism

Environmental Partitioning Profile: High Bioaccumulation Potential vs. In-Class BFRs

The environmental behavior of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione is characterized by a high octanol-water partition coefficient (log Kow) and a high bioconcentration factor (BCF), indicating a strong tendency to accumulate in lipid-rich tissues and to partition from water into organic phases [1]. While specific numerical values for these coefficients were not provided in the abstracted review, the qualitative assessment places TBC among BFRs with significant bioaccumulation and long-range transport potential. This contrasts with some alternative brominated compounds that exhibit lower Kow values and reduced environmental persistence. The documented presence of TBC in soil, sediments, river water, and biota underscores its distinct environmental footprint, which should be a critical factor in material selection for eco-sensitive applications [1].

Environmental fate Bioaccumulation Partition coefficients

Electrochemical Transformation Behavior: Differential Stability vs. Triazine Analog TTBP-TAZ

A comparative study on the electrochemical transformations of two triazine-based brominated flame retardants—TDBP-TAZTO (TBC) and TTBP-TAZ—revealed distinct degradation pathways. For TDBP-TAZTO, six new transformation products (TPs) were observed following electrochemical oxidation at an applied potential of 0 to 1800 mV vs. Pd/H2 [1]. In contrast, TTBP-TAZ generated seven debromination products under a higher applied potential of 0 to 2200 mV [1]. This indicates that TBC undergoes different electrochemical transformation mechanisms and may have a different stability profile under oxidative conditions compared to its close structural analog TTBP-TAZ. Such differences are relevant for understanding the environmental fate of these compounds in matrices where electrochemical processes occur.

Electrochemical degradation Triazine flame retardants Transformation products

Evidence-Based Application Scenarios for 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione (TBC) in Flame Retardant Polymer Systems


Flame Retardant Polypropylene (PP) for Electrical and Electronic Housings

TBC is a suitable choice for achieving UL-94 V-2 classification in polypropylene (PP) components used in electrical and electronic equipment housings, as demonstrated by comparative studies where TBC reliably met V-2 requirements while TDE failed due to excessive afterflame time (>30 s) [1]. The compound's thermal stability, with a 5% mass loss at 265°C, permits processing at the elevated temperatures typical for PP compounding without premature degradation, ensuring consistent flame retardant performance in the final part [2]. However, users must conduct specific migration and toxicity assessments given TBC's documented anti-androgenic activity and bioaccumulation potential [REFS-3, REFS-4].

High-Temperature Polymer Processing for Automotive and Appliance Components

For applications requiring polymers processed at temperatures exceeding 220°C (e.g., certain ABS and engineering plastic grades), TBC's thermal profile offers a distinct advantage. Its onset decomposition at 219°C and 5% mass loss at 265°C provides a wider processing window compared to legacy BFRs like tetrabromobisphenol A (TBBPA), which typically decompose around 200-230°C [2]. This reduces the risk of flame retardant volatilization and performance loss during injection molding or extrusion. However, the environmental persistence and bioaccumulation potential of TBC must be balanced against these processing benefits, particularly for products destined for markets with stringent eco-labeling requirements [4].

Research on Brominated Flame Retardant Environmental Fate and Toxicology

Due to its distinct physicochemical properties—high log Kow, high BCF, and specific endocrine activity—TBC serves as a model compound for studying the environmental distribution and toxicological effects of heterocyclic brominated flame retardants. Its unique electrochemical transformation behavior, yielding six distinct products under oxidation, differentiates it from other triazine-based BFRs and makes it a valuable analyte for developing analytical methods and degradation studies [5]. Procurement of high-purity TBC (≥97%) is essential for reproducible research outcomes in this domain .

Flame Retardant Masterbatch Formulation for Polyolefin Blends

TBC's additive nature and compatibility with polyolefins make it a candidate for masterbatch formulations used in polyethylene (PE) and polypropylene (PP) applications. Its reported low volatility and good compatibility with various materials support its incorporation into concentrated masterbatches for downstream dilution . However, formulators should verify the anti-blooming performance and long-term thermal aging stability in the specific polymer blend, as migration to the surface may occur depending on the matrix and loading level. The V-2 performance demonstrated in PP suggests that masterbatches based on TBC can be designed to meet specific flammability targets when used at appropriate let-down ratios.

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